Lamotrigine N5-glucuronide

Descripción general

Descripción

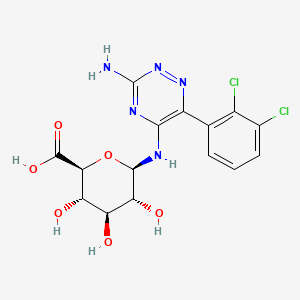

Lamotrigine N5-glucuronide is a metabolite of lamotrigine, an antiepileptic drug used to treat epilepsy and bipolar disorder. Lamotrigine is known for its ability to stabilize mood and prevent seizures by inhibiting voltage-sensitive sodium channels and reducing the release of excitatory neurotransmitters like glutamate . The glucuronidation of lamotrigine, resulting in the formation of this compound, is a crucial metabolic pathway that facilitates the drug’s excretion from the body .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lamotrigine undergoes glucuronidation primarily in the liver, where it is metabolized by uridine-diphosphate-glucuronosyltransferase (UGT) enzymes, specifically UGT1A4 and UGT2B7 . The reaction involves the transfer of a glucuronic acid moiety to the nitrogen atom at the 5-position of the lamotrigine molecule, forming lamotrigine N5-glucuronide.

Industrial Production Methods: Industrial production of this compound typically involves the use of recombinant UGT enzymes in bioreactors. The process is optimized to ensure high yield and purity of the metabolite. The reaction conditions, such as pH, temperature, and enzyme concentration, are carefully controlled to maximize the efficiency of glucuronidation .

Análisis De Reacciones Químicas

Types of Reactions: Lamotrigine N5-glucuronide primarily undergoes hydrolysis and conjugation reactions. The glucuronide conjugate can be hydrolyzed back to lamotrigine under acidic or enzymatic conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using β-glucuronidase.

Conjugation: Uridine-diphosphate-glucuronic acid (UDPGA) in the presence of UGT enzymes.

Major Products Formed:

Hydrolysis: Lamotrigine

Conjugation: this compound

Aplicaciones Científicas De Investigación

Lamotrigine N5-glucuronide has several scientific research applications, including:

Pharmacokinetics: Studying the metabolism and excretion of lamotrigine in patients to optimize dosing regimens and minimize side effects.

Therapeutic Drug Monitoring: Monitoring the levels of lamotrigine and its metabolites in patients to ensure therapeutic efficacy and avoid toxicity.

Drug Interaction Studies: Investigating the effects of other drugs on the metabolism of lamotrigine and its glucuronide to predict potential drug-drug interactions.

Forensic Toxicology: Analyzing postmortem samples to determine the presence and concentration of lamotrigine and its metabolites in cases of suspected overdose or poisoning.

Mecanismo De Acción

Lamotrigine N5-glucuronide itself does not have significant pharmacological activity. its formation is essential for the elimination of lamotrigine from the body. The glucuronidation process enhances the water solubility of lamotrigine, facilitating its excretion via urine . The primary molecular targets of lamotrigine are voltage-sensitive sodium channels, which it inhibits to reduce neuronal excitability and prevent seizures .

Comparación Con Compuestos Similares

Lamotrigine N2-glucuronide: Another major metabolite of lamotrigine formed by glucuronidation at the nitrogen atom at the 2-position.

Oxcarbazepine Glucuronide: A metabolite of oxcarbazepine, another antiepileptic drug, formed by glucuronidation.

Uniqueness of Lamotrigine N5-glucuronide: this compound is unique due to its specific formation at the 5-position nitrogen atom, which is distinct from the N2-glucuronide. This specificity in glucuronidation can influence the pharmacokinetics and excretion profile of lamotrigine, making it an important metabolite for therapeutic drug monitoring and pharmacokinetic studies .

Actividad Biológica

Lamotrigine N5-glucuronide is a significant metabolite of lamotrigine, an anticonvulsant and mood stabilizer primarily used in the treatment of epilepsy and bipolar disorder. This article explores the biological activity, pharmacokinetics, mechanisms of action, and clinical implications of this compound, supported by data tables and relevant research findings.

Overview of Lamotrigine and Its Metabolism

Lamotrigine is a phenyltriazine derivative that primarily acts by inhibiting voltage-gated sodium channels, thereby stabilizing neuronal membranes and reducing the release of excitatory neurotransmitters such as glutamate . It undergoes extensive metabolism in the liver, primarily through glucuronidation, forming several metabolites including lamotrigine N2-glucuronide and this compound. The latter is formed via the action of UDP-glucuronosyltransferases (UGTs), particularly UGT1A4 and UGT2B7 .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals its role in the elimination of lamotrigine from the body. The formation of this metabolite enhances the solubility of lamotrigine, facilitating its renal excretion. Key pharmacokinetic parameters include:

- Half-life : Approximately 29 hours for lamotrigine, with variability influenced by co-medications and patient genetics .

- Bioavailability : High (98%) following oral administration .

- Excretion : About 94% of administered lamotrigine and its metabolites are recovered in urine .

Biological Activity

While lamotrigine itself exhibits significant pharmacological activity, this compound is considered pharmacologically inactive. Its primary role is to facilitate the elimination of lamotrigine, with limited direct biological effects reported in clinical studies .

Table 1: Pharmacokinetic Parameters of Lamotrigine and Its Metabolites

| Parameter | Lamotrigine | This compound |

|---|---|---|

| Half-life | 29 hours | Not applicable |

| Bioavailability | 98% | Not applicable |

| Primary route of elimination | Renal | Renal |

| Major metabolite | N2-glucuronide | N5-glucuronide |

The mechanism by which lamotrigine exerts its effects involves several pathways:

- Sodium Channel Inhibition : Lamotrigine inhibits voltage-gated sodium channels, reducing neuronal excitability.

- Glutamate Release Inhibition : It decreases presynaptic release of glutamate and aspartate, contributing to its anticonvulsant effects .

- Calcium Channel Interaction : There is evidence suggesting interaction with calcium channels, though this effect is less pronounced compared to sodium channel inhibition .

Clinical Implications

The clinical relevance of monitoring this compound levels lies in its role as a marker for drug metabolism. Variability in patient response to lamotrigine can be attributed to genetic factors affecting UGT enzyme activity. For instance, polymorphisms in genes such as UGT2B7 can significantly influence clearance rates and thus therapeutic outcomes .

Case Study: Genetic Variability in Metabolism

A study involving 100 patients on stable dosing with lamotrigine evaluated the influence of genetic variants on pharmacokinetics. Results indicated that patients with certain UGT2B7 genotypes exhibited significantly altered clearance rates compared to others, highlighting the importance of personalized medicine in optimizing treatment regimens for epilepsy and bipolar disorder .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2N5O6/c16-5-3-1-2-4(6(5)17)7-12(20-15(18)22-21-7)19-13-10(25)8(23)9(24)11(28-13)14(26)27/h1-3,8-11,13,23-25H,(H,26,27)(H3,18,19,20,22)/t8-,9-,10+,11-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARLFTPVZSDFBL-XPORZQOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)NC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744248 | |

| Record name | N-[3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]-beta-D-glucopyranuronosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136565-77-0 | |

| Record name | 1-[[3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]amino]-1-deoxy-β-D-glucopyranuronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136565-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lamotrigine N5-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136565770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]-beta-D-glucopyranuronosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAMOTRIGINE N5-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/839581E1YB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.